BenchChemオンラインストアへようこそ!

Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate (CAS 1805695-63-9) is a 6,2-disubstituted benzimidazole derivative bearing a trifluoromethoxy (-OCF₃) group at the 6-position and a methyl carboxylate ester at the 2-position. It belongs to the broader class of 1H-benzo[d]imidazole-2-carboxylates, a privileged scaffold in medicinal chemistry known for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Formula C10H7F3N2O3
Molecular Weight 260.17 g/mol
Cat. No. B8226522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate
Molecular FormulaC10H7F3N2O3
Molecular Weight260.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F
InChIInChI=1S/C10H7F3N2O3/c1-17-9(16)8-14-6-3-2-5(4-7(6)15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15)
InChIKeyBCSBQKHYDZWGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate (CAS 1805695-63-9) is a 6,2-disubstituted benzimidazole derivative bearing a trifluoromethoxy (-OCF₃) group at the 6-position and a methyl carboxylate ester at the 2-position. It belongs to the broader class of 1H-benzo[d]imidazole-2-carboxylates, a privileged scaffold in medicinal chemistry known for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. The -OCF₃ substituent imparts a Hansch π lipophilicity parameter of +1.04, substantially higher than the -OCH₃ analog (-0.02), translating to a predicted logP of approximately 2.4 [2]. This physicochemical differentiation directly influences membrane permeability, metabolic stability, and target-binding kinetics relative to in-class analogs lacking the trifluoromethoxy group.

Why Simple Benzimidazole-2-Carboxylate Analogs Cannot Replace Methyl 6-(Trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate


The 6-trifluoromethoxy substitution is not a conservative modification. The -OCF₃ group's strong electron-withdrawing inductive effect (-I) polarizes the benzimidazole π-system, altering both the pKa of the imidazole NH (predicted 8.98) and the electron density distribution across the aromatic ring [1]. In contrast, the unsubstituted parent compound methyl 1H-benzo[d]imidazole-2-carboxylate (CAS 5805-53-8) has a logP of only 1.35, reflecting a ~2.5× lower octanol-water partition coefficient . This difference is not linear: the -OCF₃ group uniquely combines high lipophilicity with resistance to oxidative O-dealkylation, whereas the methoxy analog is susceptible to CYP450-mediated metabolism [2]. The 6-position regiochemistry is additionally critical; the U.S. patent on 6-trifluoromethoxybenzimidazole derivatives explicitly distinguishes 6-substitution from other positional isomers for androgen-independent prostate cancer activity [1]. These orthogonal differences—lipophilicity, metabolic stability, electronic profile, and positional specificity—mean that generic benzimidazole-2-carboxylates cannot serve as drop-in replacements.

Quantitative Differentiation Evidence for Methyl 6-(Trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate Relative to Closest Analogs


Lipophilicity Advantage: -OCF₃ vs -OCH₃ vs -H at the 6-Position of Benzimidazole-2-Carboxylate

The target compound's 6-trifluoromethoxy group confers a Hansch π value of +1.04, compared to -0.02 for 6-methoxy and 0.00 for the unsubstituted parent [1]. This translates to a predicted logP of ~2.4 for the target compound, versus 1.35 for methyl 1H-benzo[d]imidazole-2-carboxylate (CAS 5805-53-8) and an estimated ~1.3 for the 6-methoxy analog. The QSAR study by Podunavac-Kuzmanović et al. on benzimidazole derivatives established that logP is a dominant descriptor governing antifungal inhibitory activity against Saccharomyces cerevisiae [2], corroborating the functional relevance of this lipophilicity difference.

Lipophilicity Membrane permeability Drug-likeness

Metabolic Stability Differentiation: Trifluoromethoxy vs Methoxy at the 6-Position

The electron-withdrawing effect of the -OCF₃ fluorine atoms reduces electron density on the ether oxygen, rendering it less susceptible to oxidative O-dealkylation by cytochrome P450 enzymes compared to the methoxy (-OCH₃) analog [1]. While direct microsomal stability data for the target compound are not publicly available, the Molecules 2025 review establishes that this is a well-documented class-wide advantage of trifluoromethoxy-substituted aromatics over their methoxy counterparts [1]. The review notes that the diminished hydrogen-bond acceptor capacity of the -OCF₃ oxygen further reduces its interaction with metabolic enzymes [1]. Additionally, QSAR models reported for benzimidazole derivatives confirm that lipophilicity (logP) is the primary determinant of biological activity [2], and the -OCF₃ group's contribution to logP (+1.04) is achieved without introducing a metabolic liability, unlike alkyl chain extensions that would achieve similar logP increases.

Metabolic stability CYP450 resistance Oxidative metabolism

Positional Isomer Differentiation: 6-OCF₃ vs 4-OCF₃ Substitution on the Benzimidazole-2-Carboxylate Scaffold

The 6-trifluoromethoxy positional isomer (target compound) exhibits a predicted pKa of 8.98 ± 0.10 for the imidazole NH, whereas the 4-trifluoromethoxy positional isomer (methyl 4-trifluoromethoxy-1H-benzimidazole-2-carboxylate, CAS 1803896-98-1) has a predicted pKa of 7.93 ± 0.30 . This ~1-unit pKa difference alters the protonation state at physiological pH, which can affect hydrogen-bonding patterns and target recognition. The U.S. patent on 6-trifluoromethoxybenzimidazole derivatives by Gakh et al. specifically claims 6-substituted compounds (with R1 at the 2-position and the trifluoromethoxy at position 6) for androgen-independent prostate cancer therapy, distinguishing this regiochemistry from other substitution patterns [1].

Regiochemistry pKa modulation Target selectivity

Ester Group Differentiation: Methyl Ester vs Ethyl Ester at the 2-Position

The methyl ester at the 2-position of the target compound (MW 260.17) is a more compact prodrug/synthetic handle compared to the ethyl ester analog (ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate, CAS 1804089-84-6, MW 274.20) . The methyl ester has a lower molecular weight and reduced lipophilicity relative to the ethyl ester (estimated ΔlogP ≈ -0.5), offering potentially higher aqueous solubility and faster hydrolysis kinetics to the corresponding carboxylic acid [1]. The carboxylic acid form (1H-benzimidazole-2-carboxylic acid, 6-(trifluoromethoxy)-) is a known intermediate for further amide coupling and derivatization , and the methyl ester provides a more atom-economical protecting group strategy compared to the ethyl ester.

Prodrug design Hydrolytic stability Synthetic handle

Recommended Application Scenarios for Methyl 6-(Trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Membrane Permeability without Metabolic Penalty

In hit-to-lead programs where the unsubstituted or 6-methoxy benzimidazole-2-carboxylate scaffold shows target engagement but inadequate cellular potency, the target compound provides a validated -OCF₃ substitution that increases logP by ~1 unit (Hansch π +1.04 vs -0.02 for OCH₃) while resisting CYP450-mediated O-dealkylation . This combination of higher lipophilicity and metabolic stability is supported by the QSAR literature establishing logP as the primary driver of benzimidazole antifungal activity , and by the patent precedence for 6-trifluoromethoxybenzimidazoles in oncology [2].

Structure-Activity Relationship (SAR) Studies Exploring 6-Position Substituent Effects on Target Binding

The target compound serves as a key comparator in SAR matrices investigating the electronic and steric effects of 6-position substituents on the benzimidazole-2-carboxylate core. With its strong electron-withdrawing -OCF₃ group (Hammett σₚ ≈ 0.35) and distinct pKa (8.98) relative to the 4-OCF₃ isomer (pKa 7.93) , it enables systematic exploration of how 6-substituent electronics modulate imidazole NH acidity and target protein hydrogen-bonding interactions.

Prodrug Strategy Development Utilizing the Methyl Ester Hydrolysis Handle

The 2-methyl ester group is a well-precedented prodrug moiety in benzimidazole medicinal chemistry. The target compound's methyl ester (MW 260.17) offers a lighter, more soluble alternative to the ethyl ester analog (MW 274.20) , with faster predicted hydrolysis kinetics to the active carboxylic acid . This makes it the preferred starting material for programs where rapid in situ generation of the free acid is desired, such as in cellular assays requiring intracellular esterase activation or in formulation development where the carboxylate salt improves aqueous solubility.

Reference Standard for Analytical Method Development and Quality Control of 6-Trifluoromethoxybenzimidazole Libraries

The target compound's well-defined physicochemical properties—predicted boiling point 334.1 ± 52.0 °C, density 1.500 ± 0.06 g/cm³, and pKa 8.98 —combined with commercial availability at 97–98% purity with batch-specific QC data (NMR, HPLC, GC) , make it suitable as a reference standard for HPLC method development, calibration curve generation, and stability-indicating assays in laboratories synthesizing or characterizing 6-trifluoromethoxybenzimidazole-based compound libraries.

Quote Request

Request a Quote for Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.